molecular formula C10H7N3O4 B3328703 2-(3-Pyridyl)-1H-imidazole-4,5-dicarboxylic acid CAS No. 51294-28-1

2-(3-Pyridyl)-1H-imidazole-4,5-dicarboxylic acid

Cat. No.: B3328703
CAS No.: 51294-28-1
M. Wt: 233.18 g/mol
InChI Key: HLANIEAGYFMGJV-UHFFFAOYSA-N
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Description

2-(3-Pyridyl)-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound that features both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyridyl)-1H-imidazole-4,5-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the imidazole ring can be constructed through a series of condensation reactions involving suitable reagents and catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Pyridyl)-1H-imidazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or imidazole rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

2-(3-Pyridyl)-1H-imidazole-4,5-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Pyridyl)-1H-imidazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

    2-(3-Pyridyl)-1H-imidazole: A simpler analog lacking the dicarboxylic acid groups.

    4,5-Dicarboxyimidazole: Lacks the pyridine ring but retains the imidazole core with dicarboxylic acid groups.

Uniqueness: 2-(3-Pyridyl)-1H-imidazole-4,5-dicarboxylic acid is unique due to the presence of both pyridine and imidazole rings along with dicarboxylic acid functionalities. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

2-pyridin-3-yl-1H-imidazole-4,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-9(15)6-7(10(16)17)13-8(12-6)5-2-1-3-11-4-5/h1-4H,(H,12,13)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLANIEAGYFMGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C(N2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Pyridyl)-1H-imidazole-4,5-dicarboxylic acid
Reactant of Route 2
2-(3-Pyridyl)-1H-imidazole-4,5-dicarboxylic acid
Reactant of Route 3
2-(3-Pyridyl)-1H-imidazole-4,5-dicarboxylic acid
Reactant of Route 4
2-(3-Pyridyl)-1H-imidazole-4,5-dicarboxylic acid
Reactant of Route 5
2-(3-Pyridyl)-1H-imidazole-4,5-dicarboxylic acid
Reactant of Route 6
2-(3-Pyridyl)-1H-imidazole-4,5-dicarboxylic acid

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